2,4-dichloro-5-(dimethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide
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Overview
Description
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, dimethylamino, and sulfonyl groups, as well as a pyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with appropriate amines under acidic or basic conditions.
Introduction of the Dimethylamino and Sulfonyl Groups: The dimethylamino group can be introduced via nucleophilic substitution reactions, while the sulfonyl group can be added through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Pyrazolyl Moiety: The pyrazolyl group can be attached through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares the benzamide core and sulfonyl group but lacks the pyrazolyl moiety.
N-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dichlorobenzamide: Similar structure but without the dimethylamino group.
Uniqueness
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C15H18Cl2N4O3S |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[(1-ethylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C15H18Cl2N4O3S/c1-4-21-6-5-10(19-21)9-18-15(22)11-7-14(13(17)8-12(11)16)25(23,24)20(2)3/h5-8H,4,9H2,1-3H3,(H,18,22) |
InChI Key |
GLPZNFXZZUTJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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